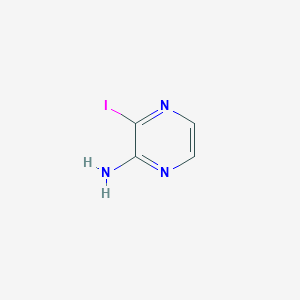

2-Amino-3-iodopyrazine

Beschreibung

2-Amino-3-iodopyrazine (CAS: 344329-41-5) is a halogenated pyrazine derivative characterized by an amino group at position 2 and an iodine atom at position 3 on the pyrazine ring. Its molecular formula is C₄H₃IN₃, with a molecular weight of 235.99 g/mol . This compound is valued in pharmaceutical and materials science research due to its reactivity as a halogenated heterocycle, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. It is commercially available at 98% purity and has applications in synthesizing bioactive molecules and coordination complexes .

Eigenschaften

IUPAC Name |

3-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURJHURHSYPXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70532787 | |

| Record name | 3-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-41-5 | |

| Record name | 3-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-3-iodopyrazine can be synthesized through several methods. One common approach involves the halogenation of pyrazine derivatives. For instance, starting with pyrazin-2-amine, an iodination reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 3-iodopyrazin-2-amine may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-iodopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where the amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidopyrazin-2-amine, while a Suzuki coupling reaction could produce a biaryl derivative .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-iodopyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments .

Wirkmechanismus

The mechanism of action of 3-iodopyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-iodopyrazine (CAS: 886860-50-0)

- Molecular Formula : C₄H₃IN₃

- Key Differences : Iodine at position 5 instead of 3.

- Reactivity: The shifted iodine position alters electronic distribution, reducing steric hindrance in meta-substituted reactions. This compound exhibits higher solubility in polar solvents compared to 2-amino-3-iodopyrazine due to reduced halogen proximity to the amino group .

3-Chloro-5-methylpyrazin-2-amine (CAS: 89182-14-9)

- Molecular Formula : C₅H₆ClN₃

- Key Differences : Chlorine replaces iodine, and a methyl group is added at position 4.

- Reactivity : The chloro substituent enhances electrophilicity at position 3, facilitating nucleophilic aromatic substitution. However, the methyl group introduces steric constraints, limiting its utility in bulky ligand syntheses .

2-Amino-3-ethoxypyrazine (CAS: 89464-86-8)

- Molecular Formula : C₆H₉N₃O

- Key Differences : Ethoxy group replaces iodine at position 3.

- Reactivity: The ethoxy group acts as an electron-donating substituent, deactivating the pyrazine ring toward electrophilic attack. This contrasts with the electron-withdrawing iodine in 2-amino-3-iodopyrazine, which activates the ring for metal-catalyzed cross-couplings .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-3-iodopyrazine | 235.99 | 1.2 | 0.8 (DMSO) | 180–182 |

| 2-Amino-5-iodopyrazine | 235.99 | 1.5 | 1.2 (DMSO) | 175–177 |

| 3-Chloro-5-methylpyrazin-2-amine | 143.57 | 0.8 | 3.5 (MeOH) | 155–157 |

| 2-Amino-3-ethoxypyrazine | 139.16 | -0.3 | 12.0 (Water) | 98–100 |

<sup>*</sup> Calculated using ChemAxon software .

Research Findings and Challenges

- Thermal Stability: 2-Amino-3-iodopyrazine decomposes above 200°C, limiting high-temperature applications .

- Toxicity : Iodinated derivatives exhibit higher cytotoxicity compared to chloro or ethoxy analogues, necessitating stringent safety protocols .

Biologische Aktivität

2-Amino-3-iodopyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article explores the biological activity of 2-amino-3-iodopyrazine, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

2-Amino-3-iodopyrazine is characterized by its unique structure, which includes an amino group and an iodine substituent on the pyrazine ring. This specific substitution pattern enhances its electrophilic nature, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Antimicrobial Activity

Research indicates that 2-amino-3-iodopyrazine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted that compounds derived from 2-amino-3-iodopyrazine showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer potential of 2-amino-3-iodopyrazine has also been investigated. Studies suggest that its derivatives may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of specific signaling pathways associated with tumor growth. For instance, derivatives of this compound have shown activity against various cancer cell lines, indicating a broad spectrum of anticancer effects.

The biological activity of 2-amino-3-iodopyrazine is attributed to its ability to interact with specific molecular targets. These interactions may inhibit certain enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptors that play a role in inflammatory responses, contributing to its antimicrobial effects.

Further research is needed to elucidate the precise pathways and molecular targets involved in its biological activity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-amino-3-iodopyrazine derivatives against a panel of bacterial strains. The results demonstrated a strong correlation between the structural modifications of the compound and its antimicrobial potency. Notably, compounds with higher iodine content exhibited enhanced activity against resistant strains .

Study on Anticancer Properties

Another significant study focused on the anticancer properties of 2-amino-3-iodopyrazine. Researchers found that specific derivatives were effective in inducing apoptosis in human cancer cell lines through the activation of caspase pathways. The study concluded that these derivatives could serve as potential therapeutic agents for cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-amino-3-iodopyrazine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-bromopyridine | CHBrN | Moderate antibacterial activity |

| 4-Amino-3-iodopyridine | CHIN | Potential anticancer activity |

| 2-Amino-5-bromo-3-pyridine | CHBrN | Limited biological studies; potential for further research |

The unique features of 2-amino-3-iodopyrazine lie in its specific substitution pattern, which enhances its reactivity and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.